1-溴-2-丙基苯

描述

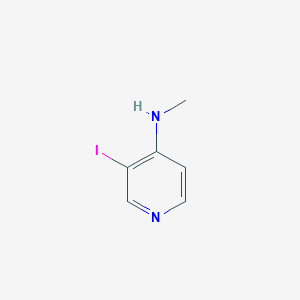

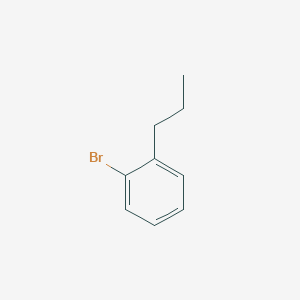

1-Bromo-2-propylbenzene is a chemical compound with the formula C9H11Br. It is also known by additional names such as o-bromopropylbenzene and benzene, 1-bromo-2-propyl .

Synthesis Analysis

The synthesis of polysubstituted benzenes like 1-Bromo-2-propylbenzene involves a multistep process that requires a working knowledge of many organic reactions . The retrosynthetic analysis provides valid routes from benzene to 4-bromo-2-nitrotoluene .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-propylbenzene can be represented by the InChI string: InChI=1S/C9H11Br/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 . The molecular weight of the compound is 199.088 .Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-2-propylbenzene are similar to those of other polysubstituted benzenes. These reactions often involve the introduction of new substituents, which are strongly affected by the directing effects of other substituents .Physical And Chemical Properties Analysis

1-Bromo-2-propylbenzene has a molar mass of 199.091 . The compound has a boiling temperature that varies with pressure, ranging from 8.99142e-006 kPa to 3160.06 kPa . The phase boundary pressure also varies with temperature, ranging from 226.81 K to 711 K .科学研究应用

氧化研究:

- 氧化过程: 1-溴-2-丙苯在氧化过程中经历热分解和氢原子抽象。这导致形成各种自由基和中间体,有助于理解其氧化中的化学途径 (Dagaut et al., 2002).

合成应用:

- 中间体的合成: 它作为 1-溴-2,4-二硝基苯等化合物的合成中的中间体,这些化合物在生产医药剂、染料和电致发光材料中至关重要 (Xuan et al., 2010).

- 环扩大: 在环扩大等化学反应中,形成 1-溴-1-铝环辛烯-2,4,6,8-四烯,1-溴-2-丙苯发挥着重要作用,表明其在复杂有机合成中的用途 (Agou et al., 2015).

催化和反应研究:

- 催化的多米诺骨牌过程: 它用于 CuI 催化的多米诺骨牌过程等反应中,形成苯并呋喃,显示了其在促进复杂有机反应中的作用 (Lu et al., 2007).

- 钯催化的反应: 它参与钯催化的反应以产生芳香族化合物,证明了其在高级合成和催化中的应用 (Chen et al., 2014).

材料合成:

- 液晶合成: 它被用于手性液晶的合成,展示了其在材料科学应用中的多功能性 (Bertini et al., 2003).

化学基础研究:

- 燃烧研究: 它的燃烧已被广泛研究,有助于理解化学动力学和燃烧过程 (Yuan et al., 2016).

作用机制

Target of Action

The primary target of 1-Bromo-2-propylbenzene is the benzene ring . The benzene ring contains six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes an electrophilic aromatic substitution . The process involves two steps :

- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .

Biochemical Pathways

The electrophilic aromatic substitution of 1-Bromo-2-propylbenzene can be considered in context with other mechanisms involving carbocation intermediates . These include S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .

Result of Action

The result of the electrophilic aromatic substitution reaction is a substituted benzene ring . The exact molecular and cellular effects of this substitution depend on the specific biological context in which the compound is used.

Action Environment

The action, efficacy, and stability of 1-Bromo-2-propylbenzene can be influenced by various environmental factors. For example, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substances that can act as electrophiles or nucleophiles. Additionally, physical conditions such as temperature and pressure can also impact the reaction .

安全和危害

属性

IUPAC Name |

1-bromo-2-propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXJZMLETPOSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-propylbenzene | |

CAS RN |

19614-14-3 | |

| Record name | 1-bromo-2-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2752718.png)

![2-(ethylthio)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2752721.png)

![1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B2752724.png)